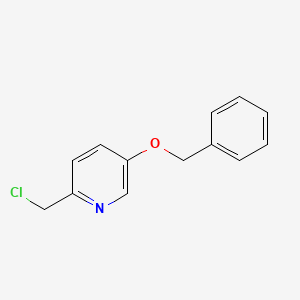

5-(Benzyloxy)-2-(chloromethyl)pyridine

Vue d'ensemble

Description

5-(Benzyloxy)-2-(chloromethyl)pyridine is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Complex Compounds

5-(Benzyloxy)-2-(chloromethyl)pyridine is a valuable precursor in synthesizing complex organic compounds. For example, it has been used in the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, which involves reactions under varied temperatures and times to optimize esterification and etherification processes (Wang Xiu-jian, 2009).

Cytotoxicity Evaluation in Cancer Research

In cancer research, derivatives of this compound have been evaluated for their cytotoxic properties. For instance, compounds synthesized from known benzyloxy precursors were tested against various cancer cell lines, showing significant activity in inhibiting cancer cell growth (Yeh‐long Chen et al., 2003).

Antioxidant and Antimitotic Agent

Derivatives of this compound, synthesized through an efficient method, have shown promising antioxidant and antimitotic activities. These synthesized molecules, characterized by various spectral techniques, also displayed good drug-like characteristics based on Lipinski's rule of five, indicating potential in pharmaceutical applications (Amit A. Pund et al., 2022).

Pesticide Industry Applications

In the pesticide industry, this compound derivatives have been synthesized as key building blocks. These pyridine derivatives have diverse functions and are also used in medicinal chemistry, indicating their versatility in various chemical sectors (Isabelle Cabanal-Duvillard & J. Berrien, 1999).

Human CB1 Inverse Agonists

In the study of human CB1 inverse agonists, this compound has been a crucial component in the synthesis of various compounds. These compounds have shown potent and selective activity as inverse agonists, which could have implications in medical treatments (L. C. Meurer et al., 2005).

Synthesis of Chiral Aryl Esters

This compound has been used in the synthesis of chiral aryl esters of N-benzyloxy-formoyl-amino acids. These esters have been synthesized through condensation reactions and characterized using various techniques. However, their insecticidal activities were found to be very low, highlighting the importance of continued research and development in this area (Ouyang Xiao-ming, 2008).

Nucleophilic Substitution in Synthesis

The use of this compound in the synthesis of 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines has been demonstrated. This process involves nucleophilic substitution with various amines and a cyclic amide, showcasing its utility in creating novel compounds (I. Palamarchuk et al., 2019).

Applications in Coordination Polymers

In inorganic chemistry, this compound derivatives have been used in assembling lanthanide-based coordination polymers. These complexes have been studied for their structural and photophysical properties, indicating potential applications in material science and photoluminescence (S. Sivakumar et al., 2011).

Green Metric Evaluation

In a study focusing on green chemistry, this compound was used in the modified synthesis of an intermediate in the treatment of gastroesophageal reflux disease. This research emphasized the importance of environmentally friendly practices in chemical synthesis, evaluating the green metrics of the process (Rohidas Gilbile et al., 2017).

Antimicrobial Activity

Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones derived from this compound have been synthesized and evaluated for their antimicrobial properties. These compounds displayed varying degrees of antibacterial and antifungal activity, highlighting their potential in developing new antimicrobial agents (G. Elgemeie et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-(chloromethyl)-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWNTPDUEZHHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591290 | |

| Record name | 5-(Benzyloxy)-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127590-90-3 | |

| Record name | 5-(Benzyloxy)-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

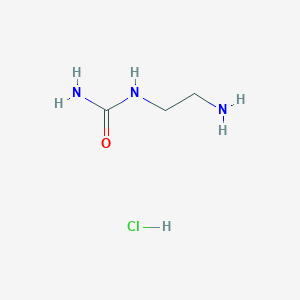

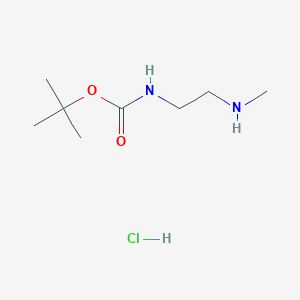

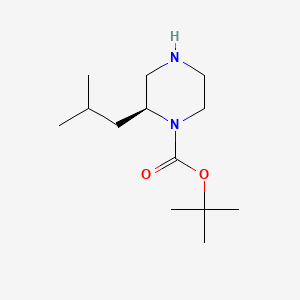

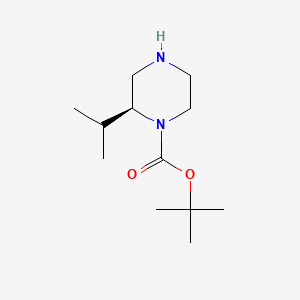

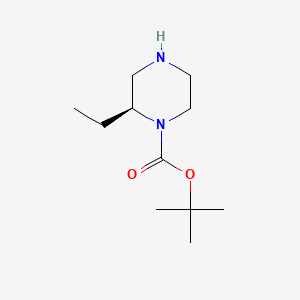

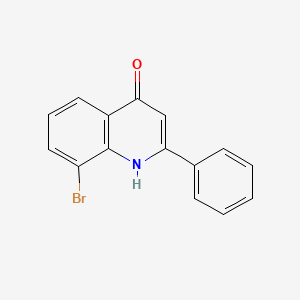

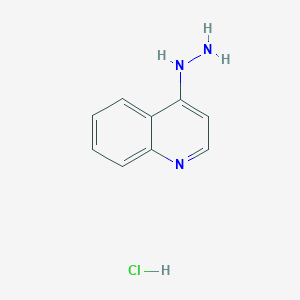

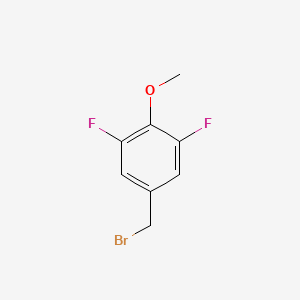

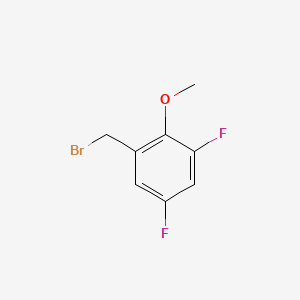

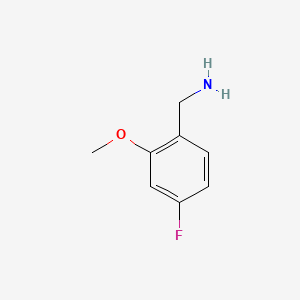

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

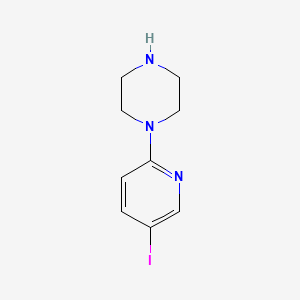

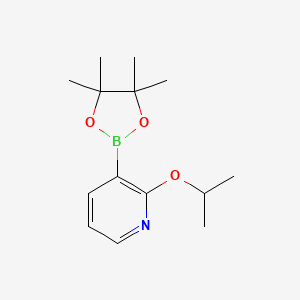

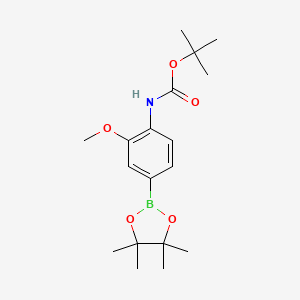

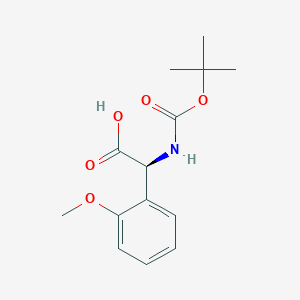

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.